
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine, also known as MTSET, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTSET is a sulfhydryl-reactive compound that is commonly used as a tool to study the function and structure of proteins.
作用机制
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine reacts with the thiol group of cysteine residues in proteins, leading to the formation of a covalent bond between 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine and the protein. This covalent bond can lead to changes in protein function, including changes in protein conformation, ion selectivity, and enzymatic activity.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine has been shown to have various biochemical and physiological effects on proteins. For example, it has been shown to inhibit the activity of ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the voltage-gated potassium channel (Kv1.5). It has also been shown to enhance the activity of transporters such as the dopamine transporter (DAT) and the serotonin transporter (SERT).
实验室实验的优点和局限性
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine is a useful tool for studying the function and structure of proteins. It has several advantages, including its ability to selectively modify cysteine residues in proteins and its high reactivity. However, there are also limitations to its use, including the potential for off-target effects and the need for careful control experiments to ensure that observed effects are due to specific protein modifications and not other factors.
未来方向
There are several future directions for research involving 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine. One direction is the development of new methods for selectively targeting specific cysteine residues in proteins. Another direction is the use of 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine in combination with other tools, such as site-directed mutagenesis and structural biology techniques, to gain a better understanding of protein structure and function. Additionally, 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine could be used to study the effects of protein modifications on disease states, such as cystic fibrosis and Parkinson's disease.
合成方法
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 2,3,5,6-tetramethylpiperidine followed by a reaction with piperazine. The final product is purified through column chromatography to obtain pure 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine.
科学研究应用
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine is widely used as a tool to study the function and structure of proteins. It is a sulfhydryl-reactive compound that can modify cysteine residues in proteins, which can lead to changes in protein function. 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine has been used to study the structure and function of various proteins, including ion channels, transporters, and enzymes. It can also be used to study protein-protein interactions and protein-ligand interactions.
属性
IUPAC Name |
1-(4-methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-15-6-8-20(9-7-15)22-10-12-23(13-11-22)26(24,25)21-18(4)16(2)14-17(3)19(21)5/h6-9,14H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMJSIBGMHMOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=CC(=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




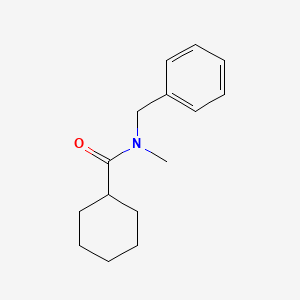
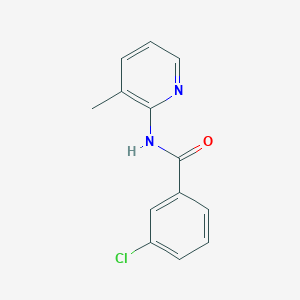
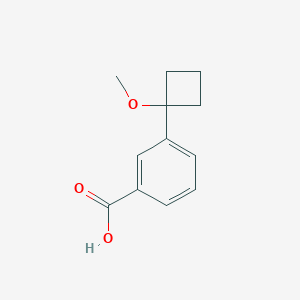
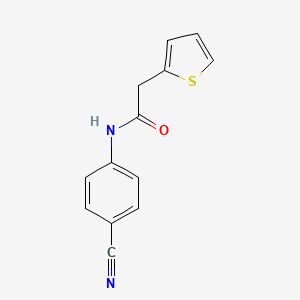
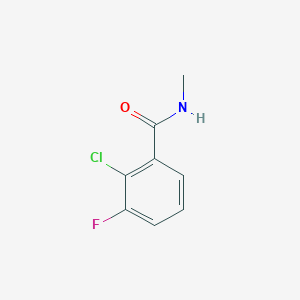
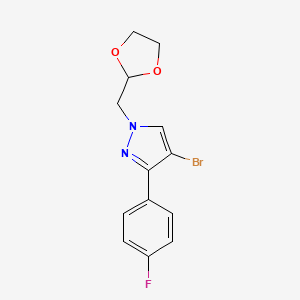
![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)

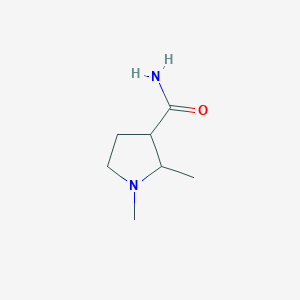

![1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B7580600.png)